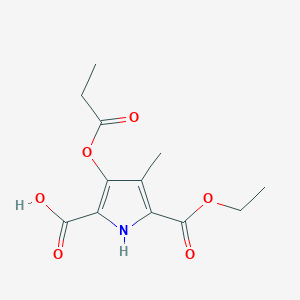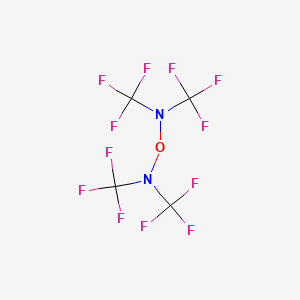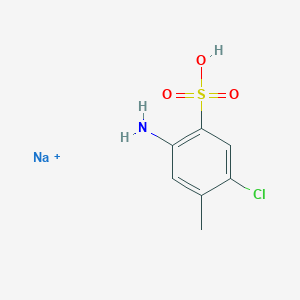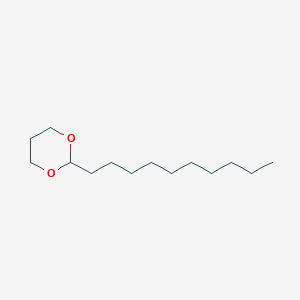
Cyclopentyl 3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl 3-methylbutanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is synthesized from cyclopentanol and 3-methylbutanoic acid, and it features a cyclopentyl group attached to the ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
Cyclopentyl 3-methylbutanoate can be synthesized through esterification, where cyclopentanol reacts with 3-methylbutanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure the removal of water, driving the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity.
化学反应分析
Types of Reactions
Cyclopentyl 3-methylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield cyclopentanol and 3-methylbutanoic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohols.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products
Hydrolysis: Cyclopentanol and 3-methylbutanoic acid.
Reduction: Cyclopentanol and 3-methylbutanol.
Transesterification: A new ester and an alcohol.
科学研究应用
Cyclopentyl 3-methylbutanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用机制
The mechanism of action of cyclopentyl 3-methylbutanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the release of cyclopentanol and 3-methylbutanoic acid. These products can then participate in various metabolic pathways.
相似化合物的比较
Similar Compounds
Ethyl acetate: Another ester with a pleasant odor, commonly used as a solvent and in flavorings.
Methyl butanoate: Similar in structure but with a methyl group instead of a cyclopentyl group, used in fragrances and flavorings.
Isopropyl butanoate: An ester with an isopropyl group, also used in fragrances.
Uniqueness
Cyclopentyl 3-methylbutanoate is unique due to its cyclopentyl group, which imparts distinct chemical and physical properties compared to other esters
属性
CAS 编号 |
5452-04-0 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
cyclopentyl 3-methylbutanoate |
InChI |
InChI=1S/C10H18O2/c1-8(2)7-10(11)12-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3 |
InChI 键 |
QZGYIHKLSTVLAU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)OC1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14738569.png)

![Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate](/img/structure/B14738575.png)
![Hexadecyltris[3-(trifluoromethyl)phenyl]silane](/img/structure/B14738579.png)


![Formamide,3-dimethyl-1-triazenyl)phenyl]-](/img/structure/B14738586.png)


![3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one](/img/structure/B14738599.png)
![[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate](/img/structure/B14738602.png)

